molecular formula C8H15NO3S B2725871 2-imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptan-2-one CAS No. 2413879-03-3

2-imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptan-2-one

Cat. No.: B2725871
CAS No.: 2413879-03-3
M. Wt: 205.27
InChI Key: LWDQJDYZBCCVMN-UHFFFAOYSA-N
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Description

2-imino-6,6-dimethoxy-2lambda6-thiaspiro[33]heptan-2-one is a unique organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptan-2-one typically involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific solvents and temperatures to facilitate these transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2-imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoisobutyric acid
  • 2-Azetidinecarboxylic acid
  • 2,4-Methanoproline

Uniqueness

What sets 2-imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptan-2-one apart from similar compounds is its spirocyclic structure, which provides unique steric and electronic properties. This makes it particularly valuable in the design of new drugs and materials .

Properties

IUPAC Name

2-imino-6,6-dimethoxy-2λ6-thiaspiro[3.3]heptane 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-11-8(12-2)3-7(4-8)5-13(9,10)6-7/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDQJDYZBCCVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CS(=N)(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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